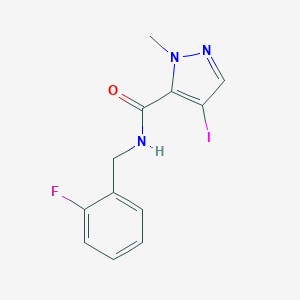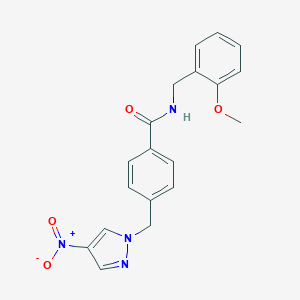![molecular formula C13H15ClN4O B213741 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B213741.png)
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzyme, which is involved in DNA repair and cell death pathways. Due to its inhibitory activity, this compound has gained significant attention in scientific research for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
作用机制
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide works by inhibiting the 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzyme. 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzymes are involved in DNA repair and cell death pathways. Inhibition of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzyme leads to the accumulation of DNA damage, which triggers cell death in cancer cells. Inflammatory pathways are also regulated by 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzymes, and their inhibition leads to a reduction in inflammation.
Biochemical and Physiological Effects
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell death by blocking the DNA repair pathway. Inflammatory pathways are also regulated by 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzymes, and their inhibition leads to a reduction in inflammation. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the significant advantages of using 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide in lab experiments is its high potency and selectivity for 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzyme inhibition. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability.
未来方向
There are several future directions for the research of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide. One of the significant areas of research is the development of new 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide inhibitors with improved pharmacokinetic properties and selectivity for 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzymes. Another area of research is the combination of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide inhibitors with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. In addition, the potential use of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide inhibitors in other diseases, such as cardiovascular and metabolic diseases, is also an area of interest for future research.
Conclusion
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide is a potent inhibitor of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzyme, which has gained significant attention in scientific research for its potential therapeutic applications. Its inhibitory activity has shown promising results in cancer therapy, inflammation, and neurodegenerative diseases. Although there are some limitations, its high potency and selectivity make it a valuable tool for lab experiments. With ongoing research, there is potential for the development of new and improved 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide inhibitors with broader therapeutic applications.
合成方法
The synthesis of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide involves the reaction of 2-chloronicotinic acid with 4-amino-1-ethyl-3-methyl-5-pyrazolone in the presence of phosphorus oxychloride. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to obtain the final product. This method yields 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide with high purity and yield.
科学研究应用
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide has been extensively studied in scientific research for its potential therapeutic applications. One of the significant areas of research is cancer therapy. 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide inhibitors, including 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide, have shown promising results in preclinical and clinical studies for the treatment of various cancers, including breast, ovarian, and prostate cancer. These inhibitors work by blocking the DNA repair pathway in cancer cells, leading to their death.
Another area of research is inflammation. 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide inhibitors have been shown to reduce inflammation in various animal models of inflammatory diseases, including sepsis, arthritis, and colitis. This effect is attributed to the inhibition of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzyme, which is involved in the regulation of inflammatory pathways.
属性
产品名称 |
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide |
|---|---|
分子式 |
C13H15ClN4O |
分子量 |
278.74 g/mol |
IUPAC 名称 |
2-chloro-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H15ClN4O/c1-3-18-8-10(9(2)17-18)7-16-13(19)11-5-4-6-15-12(11)14/h4-6,8H,3,7H2,1-2H3,(H,16,19) |
InChI 键 |
LKVROZURPBIPCF-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)CNC(=O)C2=C(N=CC=C2)Cl |
规范 SMILES |
CCN1C=C(C(=N1)C)CNC(=O)C2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)
![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)

![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)

![N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B213678.png)
![4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)

